![molecular formula C14H15NO3S B12895652 3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 92248-75-4](/img/structure/B12895652.png)
3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is a complex organic compound with a unique structure that includes an acetyl group, a benzylthio group, and a hydroxy group attached to a pyrrolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl, benzylthio, and hydroxy groups through various chemical reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
科学研究应用
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and benzylthio groups may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Acetyl-2-methylbenzonitrile: Similar structure but lacks the benzylthio and hydroxy groups.
4-Acetyl-2-methylbenzamide: Contains an amide group instead of the benzylthio group.
4-Acetylbenzoic acid: Similar acetyl group but different overall structure.
Uniqueness
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is unique due to the presence of the benzylthio and hydroxy groups attached to the pyrrolone ring
属性
CAS 编号 |
92248-75-4 |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC 名称 |
4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H15NO3S/c1-9(16)12-13(17)11(15-14(12)18)8-19-7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,15,18) |
InChI 键 |
JERUGPDDBUZQOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(NC1=O)CSCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


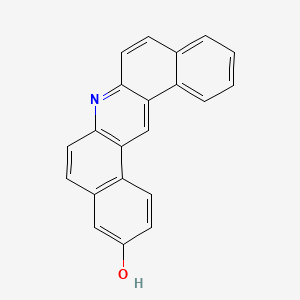

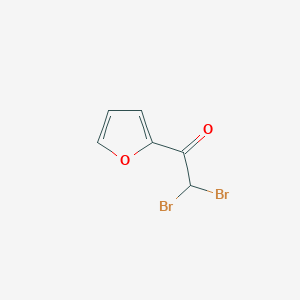

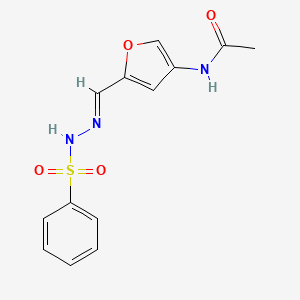

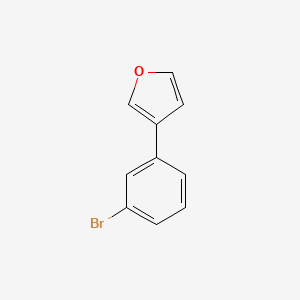
![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
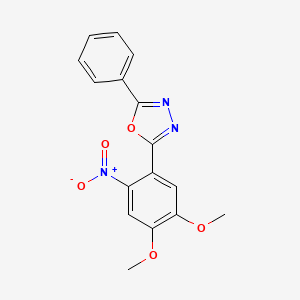
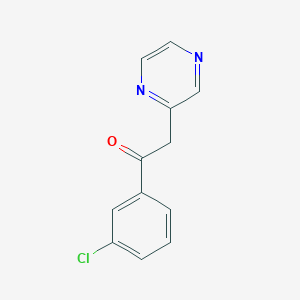

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

